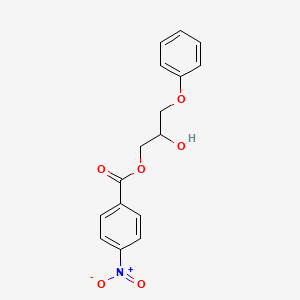

2-hydroxy-3-phenoxypropyl 4-nitrobenzoate

Description

The Role of Alkyl Hydroxy-Phenoxy Esters in Chemical Innovation

The structural backbone of 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate (B1230335) is rooted in the alkyl hydroxy-phenoxy ester family. These compounds are characterized by an ester group, a hydroxyl group, and a phenoxy moiety attached to an alkyl chain. This arrangement provides a versatile scaffold for chemical synthesis, allowing for modifications at multiple points to tune the molecule's properties. For instance, the synthesis of related compounds, such as 2-(4-hydroxyphenoxy)alkanoic acids, has been a subject of interest, with various methods developed for their preparation. These methods often involve the reaction of a hydroxyaromatic compound with a suitable alkylating agent under basic conditions. The presence of both a hydroxyl and an ester group allows for further reactions; for example, the carboxyl group of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid can undergo esterification with alcohols under acidic conditions. guidechem.com

From a biological perspective, this class of compounds has been explored for various activities. For example, research into fibrate-based acyl- and alkyl-phenoxyacetic methyl esters has revealed their potential as antihyperlipidemic agents. researchgate.net This suggests that the alkyl hydroxy-phenoxy framework can serve as a pharmacophore for interacting with biological targets. The synthesis of novel lipophilic hydroxyalkyl esters derived from hydroxyphenylacetic acids has also been undertaken to evaluate their antioxidant and antibacterial properties. mdpi.com

The Influence of the 4-Nitrobenzoate Moiety in Ester Design

The 4-nitrobenzoate portion of 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate plays a crucial role in defining its chemical character. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the ester carbonyl group. This electron-withdrawing nature makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, a property often exploited in organic synthesis. solubilityofthings.com

The 4-nitrobenzoate moiety is frequently incorporated into molecular designs to serve as a leaving group or to introduce specific electronic properties. For instance, ethyl 4-nitrobenzoate is utilized as a starting material in the synthesis of various pharmaceuticals. solubilityofthings.com The reduction of the nitro group to an amino group is a key transformation in the synthesis of local anesthetics like procaine and benzocaine. guidechem.com Furthermore, the well-defined properties of compounds containing the 4-nitrobenzoate group make them useful as reference materials for calibrating analytical instruments. guidechem.com

Exploring Research Directions with Related Chemical Structures

While direct research on this compound is not extensively documented, the research trajectories of chemically related architectures provide valuable insights into its potential areas of academic and practical relevance. The investigation of phenoxypropionic acid derivatives as herbicides is one such avenue. guidechem.com These compounds often target specific enzymes in plants, and the structural motifs present in this compound could be explored for similar applications.

Moreover, the study of various substituted benzoates and their biological activities is a continuous area of research. For instance, the synthesis and characterization of compounds like 2-methyl imidazolium-4-nitrobenzoate highlight the ongoing interest in the crystal engineering and material science applications of nitrobenzoate salts. researchgate.net The exploration of different ester and ether linkages in phenoxy-containing compounds, as seen in the synthesis of methyl 3-(3-hydroxyphenoxy)acrylate, further demonstrates the efforts to create novel molecules with potential applications as precursors for natural products or other complex targets. scielo.br The combination of the alkyl hydroxy-phenoxy scaffold with the electronically distinct 4-nitrobenzoate moiety in this compound thus presents a unique opportunity for future research endeavors, potentially in the fields of medicinal chemistry, materials science, or agrochemicals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-3-phenoxypropyl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c18-14(10-22-15-4-2-1-3-5-15)11-23-16(19)12-6-8-13(9-7-12)17(20)21/h1-9,14,18H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWJCEAPBMMECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319842 | |

| Record name | (2-hydroxy-3-phenoxypropyl) 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645996 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

293765-22-7 | |

| Record name | (2-hydroxy-3-phenoxypropyl) 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 3 Phenoxypropyl 4 Nitrobenzoate and Its Analogues

Exploration of Precursor Chemistry for the 2-hydroxy-3-phenoxypropyl Moiety

The 2-hydroxy-3-phenoxypropyl moiety is derived from its precursor, 3-phenoxy-1,2-propanediol (B1222102). nih.govchemicalbook.com The synthesis of this key intermediate typically begins with phenol (B47542) and epichlorohydrin.

The most common route to phenoxy-substituted diols involves a two-step process. First, a glycidyl (B131873) ether is synthesized, followed by the hydrolytic opening of the epoxide ring.

Synthesis of Phenyl Glycidyl Ether : Phenyl glycidyl ether is typically prepared via the reaction of phenol with epichlorohydrin. wikipedia.org This reaction is a variation of the Williamson ether synthesis, where phenol is first converted to sodium phenoxide by a base like sodium hydroxide. wikipedia.orgwikipedia.org The phenoxide ion then acts as a nucleophile, attacking epichlorohydrin. wikipedia.org This process can be catalyzed by phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (n-Bu₄NBr), in a solid-liquid system with a base like potassium carbonate, leading to high yields in a short reaction time. tandfonline.com The use of microreactors has also been shown to significantly shorten reaction times and improve yields to over 98%. google.com The reaction first produces a propylenechlorohydrin ether intermediate, which is subsequently dehydrochlorinated with a base to form the desired phenyl glycidyl ether. google.com

Formation of 3-Phenoxy-1,2-propanediol : The phenoxy-substituted alcohol, 3-phenoxy-1,2-propanediol, is obtained by the ring-opening of the epoxide in phenyl glycidyl ether. nih.gov This hydrolysis is typically carried out in the presence of an acid catalyst. The acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack by water. libretexts.org This process results in the formation of a glycol. libretexts.org

| Catalyst/System | Base | Reactants | Yield | Key Conditions | Reference |

|---|---|---|---|---|---|

| Solid-Liquid Phase-Transfer Catalyst (n-Bu₄NBr) | K₂CO₃ | Phenol, Epichlorohydrin | 75% | 75-80°C, 1.5h | tandfonline.com |

| Microreactor | Not specified | Phenol, Epichlorohydrin | >98% | 30-100°C, 2-30 min | google.com |

| Tetrahydrocarbyl phosphonium (B103445) bicarbonate | Aqueous base | Phenol, Epichlorohydrin | Not specified | Coupling at 75-160°C; Epoxidation at 25-150°C | google.com |

| Benzyltrimethylammonium chloride | Sodium hydroxide | Dihydric phenol, Epichlorohydrin | ~80-90% monomer content | 50-70°C | googleapis.com |

Regioselectivity is critical during the synthesis of the 3-phenoxy-1,2-propanediol precursor. The key step where regiochemistry must be controlled is the nucleophilic ring-opening of the phenyl glycidyl ether epoxide. The cleavage of the epoxide ring by a nucleophile (in this case, water for hydrolysis) can, in principle, occur at either of the two carbon atoms of the epoxide.

For terminal epoxides like phenyl glycidyl ether, acid-catalyzed hydrolysis results in anti-hydroxylation. libretexts.org The protonated epoxide is attacked by the water nucleophile. This reaction proceeds with high regioselectivity, leading to the formation of the desired 3-phenoxy-1,2-propanediol, where the hydroxyl groups are at the C1 and C2 positions of the propyl chain. nih.govchemicalbook.com This outcome is consistent with the general principles of SN2-type reactions on epoxides, where the nucleophile attacks the less sterically hindered carbon atom.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 3 Phenoxypropyl 4 Nitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. While specific spectral data for 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate (B1230335) is not widely published, analysis of closely related structures demonstrates the utility of ¹H and ¹³C NMR in identifying key structural motifs.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate, one would expect to see distinct signals for the aromatic protons on the phenoxy and nitrobenzoate rings, as well as signals for the protons on the propyl chain, including the hydroxyl and ether-linked protons.

¹³C NMR spectroscopy details the carbon skeleton of a molecule. Each unique carbon atom typically produces a distinct signal, revealing the number of different carbon environments. The chemical shifts in ¹³C NMR indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

The following table presents ¹H and ¹³C NMR data for related benzoate (B1203000) compounds, illustrating the typical chemical shifts observed for the structural fragments relevant to this compound. rsc.org

| Compound Name | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| Phenyl 4-methoxybenzoate | 8.06 (d, J = 8.0 Hz, 2H), 7.29 (d, J = 7.8 Hz, 2H), 6.91 – 6.84 (m, 1H) | 165.5, 149.3, 146.8, 144.5, 133.5, 130.1, 129.5, 128.5, 112.9, 111.1, 105.8, 56.1, 55.9 |

| Methyl 4-nitrobenzoate | 8.26–8.13 (m, 4H), 3.94 (s, 3H) | 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 |

| Phenyl 1-naphthoate | 9.03 (d, J = 8.7 Hz, 1H), 8.47 (d, J = 7.5 Hz, 1H), 8.10 (d, J = 8.2 Hz, 1H), 7.92 (d, J = 8.1 Hz, 1H), 7.64 (ddd, J = 8.7, 6.8, 1.5 Hz, 1H), 7.57 (tt, J = 7.2, 2.4 Hz, 2H), 7.50 – 7.44 (m, 2H), 7.33 – 7.26 (m, 3H) | 165.8, 150.9, 134.2, 133.9, 131.6, 131.1, 129.5, 128.6, 128.1, 126.3, 125.9, 125.8, 125.7, 124.5, 121.8 |

Data sourced from The Royal Society of Chemistry. rsc.org

Vibrational Spectroscopy Applications in Functional Group Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.

For this compound, key functional groups include the hydroxyl (-OH), ether (C-O-C), ester (C=O), and nitro (-NO₂) groups, along with aromatic rings (C=C).

O-H Stretching: A broad absorption band is typically observed in the region of 3600–3400 cm⁻¹ for the hydroxyl group, with its exact position and shape influenced by hydrogen bonding. mdpi.com

C=O Stretching: The ester carbonyl group gives rise to a strong, sharp absorption band, generally found around 1700 cm⁻¹. mdpi.com

NO₂ Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically near 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

C-O Stretching: The ether and ester C-O bonds produce stretching bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

Aromatic C=C Stretching: Aromatic rings show several bands in the 1600-1450 cm⁻¹ region.

The following table summarizes the expected vibrational frequencies for the primary functional groups in this compound.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

| Hydroxyl (O-H) | 3600 - 3400 | Stretching (Broad) |

| Carbonyl (C=O) of Ester | ~1700 | Stretching (Strong, Sharp) |

| Aromatic (C=C) | 1600 - 1450 | Stretching |

| Nitro (N-O) Asymmetric | 1550 - 1500 | Stretching |

| Nitro (N-O) Symmetric | 1350 - 1300 | Stretching |

| Ether & Ester (C-O) | 1300 - 1000 | Stretching |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS/MS, GC/MS)

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly utilized.

The molecular formula for this compound is C₁₆H₁₅NO₆, which corresponds to a molecular weight of 317.29 g/mol . bldpharm.com Mass spectrometry would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.

Analysis of fragmentation patterns can provide evidence for the compound's structure. For instance, in GC-MS with Electron Ionization (EI), the molecule would likely fragment at the ester and ether linkages. Expected fragments would include ions corresponding to the 4-nitrobenzoyl group and the phenoxypropyl group.

The table below shows GC-MS fragmentation data for related compounds, which helps predict the fragmentation behavior of the target molecule. rsc.org

| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Phenyl 4-cyanobenzoate | 223 | 130 (cyanobenzoyl ion), 102, 75 |

| Phenyl 3-fluorobenzoate | 216 | 123 (fluorobenzoyl ion), 95, 75 |

| Phenyl 1-naphthoate | 248 | 155 (naphthoyl ion), 127, 101 |

Data sourced from The Royal Society of Chemistry. rsc.org

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

While a crystal structure for this compound is not available in the searched literature, data from structurally similar compounds like methyl 4-hydroxy-3-nitrobenzoate can illustrate the type of information obtained. nih.govnih.gov In such structures, intramolecular hydrogen bonds are often observed, for example, between a hydroxyl group and an adjacent nitro or carboxyl group, which can enforce planarity in parts of the molecule. nih.gov Intermolecular forces, such as C-H···O hydrogen bonds, are crucial for stabilizing the crystal structure. nih.gov

Below is a table of crystallographic data for a related nitrobenzoate derivative.

| Compound Name | Methyl 4-hydroxy-3-nitrobenzoate |

| Molecular Formula | C₈H₇NO₅ |

| Crystal System | Monoclinic |

| Space Group | P -1 |

| a (Å) | 7.2831 |

| b (Å) | 10.522 |

| c (Å) | 11.410 |

| α (°) ** | 83.38 |

| β (°) | 80.83 |

| γ (°) ** | 82.02 |

| Z | 4 |

Data sourced from PubChem and Crystals. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of chemical compounds and for their isolation. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For a moderately polar compound like this compound, reversed-phase (RP) HPLC or UPLC would be a suitable analytical method. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound can be determined by the presence of a single major peak in the chromatogram.

A method developed for the similar compound 2-hydroxy-3-phenoxypropyl prop-2-enoate utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com UPLC, which uses smaller particle sizes in the column (e.g., <3 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Technique | Stationary Phase | Mobile Phase Example | Application |

| UPLC/HPLC | Reversed-Phase (e.g., C18, Newcrom R1) | Acetonitrile, Water, Acid (e.g., Formic Acid) | Purity Assessment, Isolation |

Computational and Theoretical Investigations of 2 Hydroxy 3 Phenoxypropyl 4 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are workhorses in this field. uci.edunih.gov DFT has gained immense popularity due to its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. arxiv.orgresearchgate.net It calculates the total energy of a molecule based on its electron density. nih.gov The Hartree-Fock method, while sometimes considered less precise than modern DFT for certain systems, remains a foundational ab initio technique and can be more reliable for specific cases, such as certain zwitterionic systems where DFT's delocalization can be problematic. nih.gov

For a molecule like 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate (B1230335), these calculations would optimize its geometry to find the most stable three-dimensional structure and determine its electronic properties. researchgate.net Different functionals, such as B3LYP or PBE, can be employed within DFT to approximate the exchange-correlation energy, a key component of the calculation. arxiv.org

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. libretexts.orgresearchgate.net

For 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate, the HOMO is expected to have significant contributions from the electron-rich phenoxy and hydroxyl groups, while the LUMO is likely localized on the electron-deficient nitrobenzoate moiety. DFT calculations, often at the B3LYP/6-311+G** level of theory, are commonly used to compute these orbitals and their energies. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Nitroaromatic Compound This table presents hypothetical data to illustrate the typical output of a quantum chemical calculation.

| Orbital | Energy (eV) | Key Atomic Contributions |

| LUMO+1 | -1.85 | Nitro Group, Benzene Ring |

| LUMO | -2.54 | Nitro Group, Carbonyl Group |

| HOMO | -7.21 | Phenoxy Ring, Oxygen atoms |

| HOMO-1 | -7.89 | Propyl Chain, Hydroxyl Group |

| HOMO-LUMO Gap | 4.67 |

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. researchgate.netresearchgate.net

In this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the nitro group and the carbonyl group, making them primary sites for interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a region of positive potential, marking it as a potential hydrogen bond donor.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in silico)

In silico techniques like molecular docking and molecular dynamics (MD) simulations are cornerstones of modern drug discovery, used to predict how a ligand (a small molecule) binds to a macromolecular target, such as a protein or enzyme. nih.govpensoft.net

Molecular docking predicts the preferred orientation and conformation of a ligand within a receptor's binding site, estimating the binding affinity through a scoring function (e.g., in kcal/mol). mdpi.com This allows for the screening of virtual libraries of compounds against a specific biological target. pensoft.net Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations model the movements of atoms and molecules as a function of time, providing insights into the flexibility of the complex and the persistence of key interactions like hydrogen bonds. mdpi.comresearchgate.net

For this compound, docking studies could explore its potential to inhibit enzymes by interacting with key amino acid residues in the active site. The phenoxy, hydroxyl, and nitrobenzoate moieties would be assessed for their roles in forming hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results This table presents hypothetical data for docking this compound against a sample protein target.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Tyrosine Phosphatase 1B (1XBO) | -8.5 | Arg221, Cys215 | Hydrogen Bond, Pi-Alkyl |

| Phe182 | Pi-Pi Stack | ||

| Val283 | Hydrophobic |

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational models are instrumental in deriving these relationships. By systematically modifying a parent structure—such as this compound—and calculating the resulting changes in properties like binding affinity or electronic character, researchers can build predictive SAR models. nih.gov

For example, computational studies could model analogs where the nitro group is moved to different positions on the benzoate (B1203000) ring or replaced with other electron-withdrawing or electron-donating groups. The results would help determine which structural features are crucial for a desired activity, guiding the synthesis of more potent and selective compounds. nih.gov

Conformational Analysis and Molecular Mechanics Studies

A molecule's three-dimensional shape (conformation) is critical to its function. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. Because molecules are flexible, they exist as an ensemble of different conformers. Molecular mechanics, a method based on classical physics, is often used for this purpose as it is computationally less expensive than quantum methods, allowing for the exploration of a larger conformational space. researchgate.net For this compound, with its flexible propyl linker, conformational analysis would be essential to identify the spatial arrangements of the phenoxy and nitrobenzoate groups relative to each other, which would heavily influence its ability to fit into a receptor binding pocket.

Predictive Modeling for Chemical Reactivity and Synthetic Accessibility

Beyond biological activity, computational models can predict a molecule's inherent chemical reactivity and how difficult it may be to synthesize. nih.gov Machine learning and deep learning models are increasingly used to predict synthetic accessibility by analyzing vast databases of known chemical reactions. researchgate.netnih.govnih.gov These models generate a "synthetic accessibility score" (SA score) that helps chemists prioritize which computationally designed molecules are worth pursuing in the lab. scispace.com Factors like molecular complexity, fragment prevalence in known databases, and the number of required reaction steps are considered. nih.govarxiv.org

Table 3: Illustrative Synthetic Accessibility Prediction This table shows hypothetical scores for this compound based on common predictive models.

| Prediction Model | Score | Interpretation |

| SAScore | 3.5 | Moderately easy to synthesize (Scale 1-10, lower is easier) |

| SCScore | 0.6 | Indicates a relatively straightforward synthesis (Scale 0-1) |

| SYBA | 0.75 | Classified as "Easy to Synthesize" (Binary Classifier) |

Investigation of in Vitro Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies of Related Compounds (e.g., β-glucuronidase, lipoxygenases, cholinesterases)

Enzyme inhibition is a critical area of drug discovery, and various chemical structures are evaluated for their ability to modulate enzyme activity. Glycosyl hydrolases, such as β-glucuronidase, are notable targets due to their involvement in significant biological processes. nih.gov The activity of β-glucuronidase in body fluids is considered a potential biomarker for diagnosing certain pathological conditions, and its inhibitors are studied for their therapeutic potential. nih.gov Organophosphorus compounds, for instance, are known to exert fatal effects by inhibiting acetylcholinesterase (AChE) in nervous tissues. nih.gov Phenolic compounds and their derivatives, which share some structural features with 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate (B1230335), have been investigated as inhibitors of various enzymes.

Determination of Inhibition Potency (IC50, Ki) in Molecular Systems

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). edx.org The IC50 value represents the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions. edx.orgnih.govsigmaaldrich.com The Ki value is the dissociation constant of the enzyme-inhibitor complex and is considered a more absolute measure of binding affinity, as the IC50 value can be influenced by factors like substrate concentration. edx.orgsigmaaldrich.com The Cheng-Prusoff equation is often used to convert an IC50 value to a Ki value. sigmaaldrich.com

Studies on related compounds have determined these values for various enzymes. For example, in research on 4-hydroxycoumarin (B602359) derivatives, which share a hydroxylated aromatic ring, certain analogues demonstrated potent inhibition of vitamin K 2,3-epoxide reductase (VKOR) with IC50 values as low as 0.4 μM. mdpi.com Similarly, a study on hydrazide–hydrazones of 2,4-dihydroxybenzoic acid found that a compound with a nitrophenyl substituent, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, inhibited cancer cell proliferation with an IC50 value of 0.77 µM for the LN-229 cell line. mdpi.com

Table 1: Inhibition Potency of Structurally Related Compounds

| Compound/Derivative Class | Target | Potency (IC50) | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin Analogue | Vitamin K 2,3-epoxide reductase (VKOR) | 0.4 µM | mdpi.com |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 Cancer Cell Line | 0.77 µM | mdpi.com |

Elucidation of Molecular Mechanisms of Enzyme Interaction (e.g., competitive inhibition, active site binding)

Understanding the mechanism of inhibition—whether it is competitive, non-competitive, or uncompetitive—is crucial for drug development. researchgate.net This is typically determined by kinetic studies that analyze the effect of varying substrate and inhibitor concentrations. nih.gov In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. edx.org In non-competitive inhibition, the inhibitor binds to an allosteric site, a location other than the active site, changing the enzyme's conformation and reducing its efficiency. researchgate.net

For instance, kinetic analyses of certain inhibitors targeting the mitochondrial pyruvate (B1213749) carrier (MPC) revealed a non-competitive mechanism, as the IC50 values did not change with increasing concentrations of the substrate, pyruvate. researchgate.net This suggests the inhibitor binds to an allosteric site rather than competing with the substrate at the catalytic pocket. researchgate.net

Antimicrobial Activity Assessment via In Vitro Cell Cultures

The antimicrobial properties of new chemical entities are frequently tested against a panel of clinically relevant bacteria and fungi. mdpi.com Phenolic compounds and their derivatives have been a significant area of this research. mdpi.com For example, 2,4-dihydroxybenzoic acid has shown activity against Gram-negative bacteria like Escherichia coli and Gram-positive strains such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The lipophilicity of phenolic compounds often plays a key role in their antimicrobial effectiveness, as greater hydrophobicity can facilitate stronger interactions with the bacterial membrane's phospholipid bilayer. mdpi.com

A study on 2-hydroxy-3-phenoxypropyl acrylate (B77674), a compound with a similar backbone, found that polymers containing this structure exhibited antifungal activity, which increased with a higher amount of the acrylate in the polymer structure, attributed to the antifungal aromatic group. nih.gov Another related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), demonstrated a minimum inhibitory concentration (MIC) of 1024 µg/ml against S. aureus. nih.gov

Table 2: In Vitro Antimicrobial Activity of Related Compounds

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 µg/mL | mdpi.com |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 µg/mL | nih.gov |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 µg/mL | mdpi.com |

| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | Staphylococcus aureus ATCC 25923 | 64 µg/mL | dergipark.org.tr |

| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | Enterococcus faecalis ATCC 29212 | 64 µg/mL | dergipark.org.tr |

Antioxidant Activity Evaluation via In Vitro Assays (e.g., DPPH scavenging)

Antioxidant activity is the capacity of a compound to neutralize unstable free radicals, which can cause cellular damage. nih.gov A common and straightforward method for evaluating this property is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, an antioxidant compound donates a hydrogen atom to the stable violet DPPH radical, reducing it to a yellow-colored, stable molecule (DPPH-H). The degree of color change, measured by absorbance, indicates the compound's scavenging activity. nih.govnih.gov

Numerous studies have investigated the antioxidant potential of phenolic compounds and benzoic acid derivatives. globalresearchonline.netresearchgate.net Research on ruthenium(II) complexes with thiosemicarbazone ligands, which can contain nitrobenzylidene groups, showed that the compounds possessed significant antioxidant activity against the DPPH radical. nih.gov Similarly, studies on various pure chemical compounds from natural sources have utilized DPPH and ABTS radical-scavenging assays to quantify their antioxidant effects. nih.gov

DNA Binding and Cleavage Studies (in vitro, non-cellular systems)

The interaction of small molecules with DNA is a primary focus in the development of new therapeutic agents. dergipark.org.tr These interactions can involve binding to the DNA helix, often through intercalation (inserting between base pairs) or electrostatic binding to the phosphate (B84403) backbone. mdpi.com Some compounds can also induce DNA cleavage, either oxidatively or hydrolytically. nih.gov

Studies on cationic ruthenium(II) complexes, for example, have demonstrated strong DNA binding affinities, with intrinsic binding constants (Kb) on the order of 10^5 M^-1. mdpi.com The cleavage activity of such compounds can be assessed using plasmid DNA, where the conversion from a supercoiled form to a nicked or linear form indicates strand scission. mdpi.comnih.gov In some cases, cleavage is dependent on co-factors like oxygen or reducing agents and may involve the generation of reactive oxygen species or carbon-based radicals. nih.govresearchgate.net Studies of di- and trihydroxyalkylbenzenes have shown they can mediate DNA cleavage in the presence of Cu(II) and O2, a process that appears to involve the formation of reactive oxygen species like hydroxyl radicals. researchgate.net

Receptor Binding and Modulation Studies (in vitro, non-clinical)

Investigating how a compound binds to and modulates cellular receptors is fundamental to pharmacology. These non-clinical, in vitro studies can reveal if a compound acts as an agonist, antagonist, or allosteric modulator. Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its natural ligand. nih.gov

For instance, detailed molecular dynamics studies have been used to understand how certain alkaloids bind to and allosterically modulate the μ-opioid receptor. nih.gov These studies provide an atomic-level description of the binding process, which is invaluable for the structure-based design of improved therapeutic molecules. nih.gov Such in vitro binding assays are essential for characterizing the pharmacological profile of new compounds long before any clinical consideration.

Cell-Based Assays for Specific Molecular Targets (excluding human clinical outcomes)

Extensive searches of scientific literature and databases have revealed no available research detailing the in vitro biological activities of the specific chemical compound 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate in cell-based assays for specific molecular targets. While studies exist for structurally related compounds, such as 4-nitrobenzoate which has been shown to inhibit coenzyme Q biosynthesis, no such data is publicly accessible for this compound itself. nih.gov

Therefore, it is not possible to provide detailed research findings or construct a data table on its specific interactions with molecular targets such as enzymes or receptors. The scientific community has not published any investigations that would fall under this specific scope of inquiry for this particular compound.

Research Applications and Advanced Material Science Perspectives

Role as a Synthetic Intermediate in Complex Molecule Construction

The molecular architecture of 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate (B1230335) makes it a valuable intermediate in the synthesis of more complex chemical structures. The presence of distinct functional groups—a secondary alcohol, an ether linkage, and an aromatic nitro compound—offers multiple reaction sites for chemists to elaborate upon.

The hydroxyl group can be readily transformed into other functional groups or used as a point of attachment for other molecular fragments. For instance, it can undergo esterification or etherification to build larger molecules. The phenoxy group provides a stable aromatic core that can be functionalized further through electrophilic aromatic substitution, although the deactivating effect of the ether oxygen and the nitro group on the other ring must be considered. The nitrobenzoate moiety is also synthetically versatile; the nitro group can be reduced to an amine, which is a key functional group in a vast array of biologically active molecules and pharmaceutical compounds. nih.govgoogle.commdpi.com This amine can then be used to form amides, sulfonamides, or participate in diazotization reactions, opening up a wide range of synthetic possibilities.

Furthermore, the ester linkage of the 4-nitrobenzoate can be hydrolyzed to yield 4-nitrobenzoic acid and 1-phenoxy-2,3-propanediol. quora.comorgsyn.org This reaction can be a strategic step in a multi-step synthesis to unmask a diol functionality while also providing a recoverable activating group. The synthesis of various bioactive compounds, such as 2-(4-hydroxyphenoxy)benzamide derivatives, often relies on intermediates with similar hydroxyphenoxy scaffolds. nih.gov The general strategies used in the synthesis of complex molecules like gefitinib, which involve steps like alkylation, nitration, and reduction on similar phenolic and benzoic acid-derived intermediates, further highlight the potential pathways in which 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate could be employed. mdpi.com

Development of Molecular Receptors and Sensors for Anion Sequestration (e.g., fluorescent signaling)

The design of artificial receptors for the selective recognition of anions is a rapidly growing area of supramolecular chemistry, with applications in environmental monitoring, medical diagnostics, and chemical process control. The structure of this compound contains key features that are highly relevant for the development of anion sensors, particularly those that operate via fluorescent signaling.

The electron-withdrawing 4-nitrobenzoate group can play a crucial role in anion recognition. The nitroaromatic moiety is known to act as a signaling unit in fluorescent sensors. nih.govmdpi.comrsc.orgnih.gov The mechanism often involves photoinduced electron transfer (PET), where the binding of an anion to a receptor site modulates the electron density of the molecule, leading to a change in its fluorescence properties, typically quenching or enhancement. nih.govresearchgate.net

The hydroxyl group and the ether oxygen of the propanol (B110389) backbone can act as hydrogen bond donors, forming a binding pocket for anions. The acidity of the hydroxyl proton can be enhanced by the proximate electron-withdrawing groups, making it a more effective hydrogen bond donor for anion binding. Receptors based on ureas, thioureas, and carbazoles often utilize N-H hydrogen bonds for anion recognition, and a similar principle can be applied to the O-H group in this molecule. jnanoworld.comresearchgate.net The binding of an anion, such as fluoride (B91410) or acetate, through hydrogen bonding to the hydroxyl group would increase the electron density of the molecule, potentially leading to a "turn-on" fluorescent response if a suitable fluorophore is incorporated into the structure.

The development of such sensors often involves integrating a receptor unit with a fluorophore. While this compound itself is not inherently fluorescent, it can be chemically modified to incorporate a fluorescent reporter group, such as a naphthalene (B1677914) or anthracene (B1667546) moiety. researchgate.netjnanoworld.com The binding of an anion to the receptor part of the molecule would then trigger a change in the fluorescence of the reporter group, providing a detectable signal. The design of such sensors requires careful tuning of the electronic properties of the receptor and the fluorophore to achieve high sensitivity and selectivity for the target anion. mdpi.comnih.gov

Advanced Chemical Probes for Biochemical Research

Chemical probes are essential tools in chemical biology for studying and manipulating biological systems. The structural motifs present in this compound suggest its potential as a scaffold for the development of advanced chemical probes.

The phenoxypropyl core is a common feature in a number of biologically active compounds. By modifying the structure of this compound, for example, by introducing specific recognition elements or reactive groups, it could be transformed into a probe for targeting particular enzymes or receptors. The nitroaromatic group can also serve as a useful handle for this purpose. For instance, the nitro group can be reduced to an amine, which can then be coupled to a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a cross-linking agent to identify binding partners in a cellular context.

Furthermore, the 4-nitrobenzoate moiety itself can be a recognition element for certain enzymes. By designing derivatives of this compound, it may be possible to create probes that can report on the activity of specific enzymes through a change in fluorescence or by releasing a detectable molecule upon enzymatic cleavage. The synthesis of N-hydroxybenzoyl derivatives of other molecules has been explored for their potential biological activities, and similar strategies could be applied to this compound to generate novel probes. researchgate.net

Functional Materials and Polymer Precursors (excluding consumer product applications)

The field of materials science is constantly seeking new molecular building blocks to create functional polymers and materials with tailored properties. This compound possesses functionalities that make it an attractive candidate as a monomer or precursor for the synthesis of such materials.

The hydroxyl group provides a reactive site for polymerization. For instance, it can be converted to an acrylate (B77674) or methacrylate (B99206) group, which can then undergo free-radical polymerization to form a polymer with a phenoxypropyl 4-nitrobenzoate side chain. A related compound, 2-hydroxy-3-phenoxypropyl acrylate, is a known monomer used in polymer synthesis. nih.gov The resulting polymer would have a flexible polyacrylate backbone and pendant groups that could impart specific properties to the material. The phenoxy and nitrobenzoate groups could enhance the thermal stability and modify the refractive index of the polymer.

Alternatively, the diol that can be obtained from the hydrolysis of the ester, 1-phenoxy-2,3-propanediol, could be used as a monomer in condensation polymerization with dicarboxylic acids or diisocyanates to produce polyesters or polyurethanes, respectively. The properties of these polymers could be tuned by the choice of the co-monomer.

The development of functional polymers often relies on the use of well-defined macromonomers or building blocks that can be assembled into more complex architectures. klinger-lab.deresearchgate.netbenasque.org The versatility of this compound allows for its potential incorporation into various polymer structures, including linear polymers, cross-linked networks, and block copolymers, to create materials for advanced applications in fields such as optics, electronics, and separation technologies. specificpolymers.com

Catalyst Development and Methodological Advancements in Organic Synthesis

The development of new catalysts and synthetic methodologies is crucial for advancing the field of organic chemistry. While there are no direct reports of this compound being used as a catalyst, its structure suggests potential applications in this area.

In terms of methodological advancements, the 4-nitrobenzoate group is a known leaving group in nucleophilic substitution reactions. The reactivity of this group could be exploited in the development of new synthetic methods. For example, the compound could be used as a substrate to test the efficiency of new catalytic systems for ester cleavage or transesterification reactions. The synthesis of alkyl nitrobenzoates is an area of interest, and efficient catalytic methods for their preparation are sought after. google.com

Furthermore, the synthesis of this compound itself could drive the development of new synthetic methods. Efficient and selective methods for the synthesis of such multi-functionalized molecules are always in demand. The exploration of synthetic routes to this compound could lead to new insights into the reactivity of related building blocks and the development of more efficient and sustainable chemical processes. The recent advances in the synthesis of derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) demonstrate the continuous effort in developing new reaction pathways for complex molecules. researchgate.net

Future Directions and Emerging Research Avenues for 2 Hydroxy 3 Phenoxypropyl 4 Nitrobenzoate

Design and Synthesis of Advanced Analogs with Tuned Specificity and Enhanced Properties

Key strategies in analog design include:

Functional Group Modification: Introducing or altering functional groups on the phenoxy and nitrobenzoate rings can significantly impact the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications can lead to improved binding affinity and selectivity for target proteins.

Isosteric and Bioisosteric Replacements: Replacing certain atoms or groups with others that have similar physical or chemical properties (isosteres) or that produce similar biological responses (bioisosteres) can optimize the compound's pharmacokinetic and pharmacodynamic profiles.

Stereochemical Control: The chiral center at the 2-hydroxy position of the propyl linker offers an opportunity for stereoselective synthesis. Investigating the biological activity of individual enantiomers is crucial, as they often exhibit different potencies and metabolic fates. The use of biocatalysis, employing enzymes like lipases, can be a powerful tool for achieving high enantiomeric excess in the synthesis of chiral intermediates. nih.govpharmasalmanac.comsemanticscholar.org

Recent advances in synthetic methodologies, such as target-guided design and divergent synthesis, allow for the efficient creation of libraries of analogs for structure-activity relationship (SAR) studies. nih.gov For instance, computational docking studies can predict the binding of designed analogs to a target protein, guiding the synthetic efforts towards compounds with the highest potential for potent and specific inhibition. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer powerful tools for accelerating the development of 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate (B1230335) analogs. nih.govarxiv.orgharvard.edu

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the chemical structures of a series of compounds with their biological activities. arxiv.orgyoutube.comnih.gov These QSAR models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. drugtargetreview.comresearchgate.netosti.gov

De Novo Drug Design: Generative models, a type of AI, can design entirely new molecules with desired properties. nih.govharvard.edu By learning from existing chemical data, these models can propose novel analogs of 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate that are predicted to have enhanced activity and favorable drug-like properties.

Predicting ADMET Properties: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govresearchgate.net This in silico prediction allows for the early identification of candidates with potential liabilities, reducing the time and cost associated with experimental testing. researchgate.netosti.govnih.gov

Virtual Screening: AI-assisted docking can be used to screen large virtual libraries of compounds against a specific biological target, significantly speeding up the initial stages of drug discovery. arxiv.org

By integrating these computational approaches, researchers can navigate the vast chemical space more efficiently and make more informed decisions in the design and optimization of this compound analogs. nih.gov

Exploration of Novel Reaction Pathways and Green Synthesis Innovations

The development of novel and sustainable synthetic routes is crucial for the environmentally responsible production of this compound and its analogs. Green chemistry principles are increasingly being applied to minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov

Emerging areas of focus include:

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govpharmasalmanac.comsemanticscholar.orgmdpi.comacsgcipr.org For instance, lipases can be employed for the enantioselective synthesis of chiral building blocks, while other enzymes can be used for specific functional group transformations. nih.govmdpi.com

Catalyst-Free Reactions: Developing synthetic methods that proceed efficiently without the need for a catalyst is a key goal of green chemistry. nih.gov Catalyst-free reactions in water, for example, can provide an environmentally benign approach for certain transformations. nih.gov

Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters, enhanced safety, and the potential for easier scale-up compared to traditional batch processes.

Alternative Solvents: The use of greener solvents, such as water or bio-based solvents, can significantly reduce the environmental footprint of the synthesis. nih.gov

The exploration of advanced synthetic methods, such as ipso-nitration and decarboxylative nitration, may also provide more efficient and regioselective ways to introduce the nitro group onto the aromatic ring. The development of new nitrating agents and protocols is an active area of research with the potential to improve the synthesis of nitroaromatic compounds. organic-chemistry.org

Multidisciplinary Approaches to Uncover Underexplored Biofunctional Roles

A comprehensive understanding of the biological activities of this compound requires a multidisciplinary approach that integrates various scientific fields. The nitro group is a known pharmacophore and can also be a toxicophore, highlighting the need for a thorough investigation of its biological effects. researchgate.net

Future research should focus on:

Target Identification and Validation: Identifying the specific molecular targets of this compound is a critical step in elucidating its mechanism of action. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and computational target prediction.

Systems Biology: Studying the effects of the compound on a whole-system level, such as in cell cultures or animal models, can reveal its impact on complex biological networks and pathways.

Chemical Biology: The use of chemical probes and activity-based protein profiling can help to identify the direct binding partners of the compound within a complex biological system.

Exploring Diverse Biological Activities: Nitroaromatic compounds have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov Systematic screening of this compound and its analogs against a diverse panel of biological targets could uncover novel therapeutic applications. nih.govmdpi.com

By combining expertise from chemistry, biology, pharmacology, and computational science, researchers can gain a more complete picture of the biofunctional roles of this compound and its potential for therapeutic intervention. mdpi.commdpi.comroutledge.com

Development of High-Throughput Screening Methodologies for Mechanistic Studies

High-throughput screening (HTS) is an essential tool for rapidly evaluating the biological activity of large numbers of compounds and for conducting detailed mechanistic studies. bmglabtech.comscdiscoveries.com The development of robust and efficient HTS assays is crucial for advancing the research on this compound.

Key considerations for HTS development include:

Assay Format: Both biochemical and cell-based assays can be employed. Biochemical assays, using purified target proteins, are useful for studying direct enzyme inhibition or receptor binding. mdpi.com Cell-based assays provide a more physiologically relevant context by measuring the compound's effects within a living cell. nih.gov

Detection Technologies: A variety of detection methods can be used in HTS, including fluorescence, luminescence, and absorbance. The choice of technology depends on the specific assay and the desired throughput.

Miniaturization and Automation: Miniaturizing assays into 384- or 1536-well plate formats and utilizing robotic automation can significantly increase throughput and reduce costs. bmglabtech.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. scdiscoveries.com This technology can provide detailed information about the compound's effects on cellular morphology, protein localization, and signaling pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate?

The compound can be synthesized via esterification between 4-nitrobenzoic acid and 2-hydroxy-3-phenoxypropanol under acidic or enzymatic catalysis. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Note : Adjust stoichiometry to minimize unreacted starting materials, common impurities in ester synthesis.

Q. How can the structure of this compound be unambiguously confirmed?

A multi-technique approach is critical:

- NMR spectroscopy :

- ¹H NMR : Verify ester linkage via downfield shifts of the propyl chain protons (δ 4.2–4.5 ppm) and aromatic protons from the nitrobenzoate moiety (δ 8.1–8.3 ppm).

- ¹³C NMR : Confirm carbonyl resonance (δ ~168 ppm) and nitro group effects on aromatic carbons.

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks and molecular packing .

Q. What analytical techniques are optimal for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify residual reactants or degradation products.

- Thermogravimetric analysis (TGA) : Monitor thermal stability; decomposition onset temperatures >150°C suggest robustness for storage .

- Melting point consistency : Sharp melting points (±1°C deviation) indicate high crystallinity and purity.

Q. How can common impurities in the synthesis be identified and mitigated?

Q. What solvent systems are suitable for solubility studies and formulation?

- High solubility : Observed in DMSO, DMF, and acetone.

- Low solubility : In water or hexane, making it ideal for controlled-release formulations (e.g., polymer matrices) .

Advanced Research Questions

Q. How does this compound interact with microbial degradation pathways?

In Pseudomonas fluorescens, 4-nitrobenzoate derivatives are metabolized via:

Reduction : PnbA (4-nitrobenzoate reductase) converts the nitro group to hydroxylamine.

Cleavage : PnbB (lyase) produces protocatechuate and ammonium, which enter the TCA cycle .

Methodological tip : Track metabolites using LC-MS/MS with MRM (multiple reaction monitoring) for 4-hydroxylaminobenzoate (m/z 154 → 107).

Q. What crystallographic challenges arise when resolving hydrogen-bonding networks in this compound?

- Polymorphism : Competing hydrogen-bond motifs (e.g., hydroxyl-phenoxy vs. nitro-aromatic interactions) can lead to multiple crystal forms.

- Graph set analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) rings) and predict packing efficiency .

Example : Use SHELXD for phase determination and Mercury software for topology visualization .

Q. How can thermal decomposition data contradictions be resolved?

Conflicting TGA/DSC results often stem from:

- Sample history : Hydrate vs. anhydrous forms.

- Atmosphere effects : Oxidative (air) vs. inert (N₂) conditions altering decomposition pathways.

Solution : Cross-validate with FTIR gas-phase analysis to identify volatile fragments (e.g., NO₂ release at ~200°C) .

Q. What strategies address discrepancies between spectroscopic and crystallographic data?

Q. How can computational modeling predict biological interactions of this compound?

- Docking studies : Use AutoDock Vina to simulate binding to nitroreductase enzymes (PDB: 1YTT).

- MD simulations : GROMACS for assessing stability of enzyme-ligand complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.